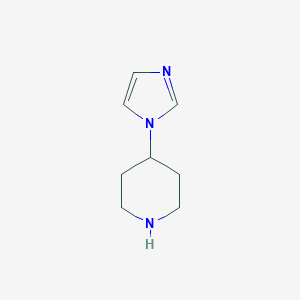

4-(1H-Imidazol-1-yl)piperidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-imidazol-1-ylpiperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13N3/c1-3-9-4-2-8(1)11-6-5-10-7-11/h5-9H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBVSEUWCRPAPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2C=CN=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50578345 | |

| Record name | 4-(1H-Imidazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

147081-85-4 | |

| Record name | 4-(1H-Imidazol-1-yl)piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=147081-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(1H-Imidazol-1-yl)piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50578345 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1H-imidazol-1-yl)piperidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(1H-Imidazol-1-yl)piperidine chemical properties

An In-depth Technical Guide to the Chemical Properties and Applications of 4-(1H-Imidazol-1-yl)piperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic combination of privileged scaffolds is a cornerstone of rational drug design. The this compound moiety is a compelling example of such a construct, merging two heterocycles of profound pharmacological importance: imidazole and piperidine. The imidazole ring, an aromatic diazole, is a key component in numerous biological molecules, including the amino acid histidine, and is known for its ability to participate in hydrogen bonding and coordination with metal ions.[1][2] Its polar, ionizable nature often enhances the pharmacokinetic properties of drug candidates, improving solubility and bioavailability.[2][3]

Complementing this is the piperidine ring, a saturated six-membered heterocycle that is one of the most ubiquitous scaffolds in approved pharmaceuticals.[4] Its conformational flexibility and basic nitrogen atom allow for precise three-dimensional positioning of substituents to optimize interactions with biological targets.[4] The fusion of these two rings at the 4-position of the piperidine creates a versatile building block with a unique spatial and electronic profile, making it a valuable asset in the synthesis of novel therapeutic agents. This guide provides a comprehensive technical overview of its core chemical properties, synthesis, reactivity, and applications for professionals in drug discovery and development.

Core Physicochemical Properties

The physicochemical profile of this compound dictates its behavior in both chemical reactions and biological systems. Its properties are a direct consequence of the interplay between the aromatic, electron-rich imidazole ring and the basic, aliphatic piperidine ring.

The imidazole portion contributes to the molecule's polarity and potential for hydrogen bonding, which generally confers aqueous solubility.[5] The piperidine nitrogen, with its lone pair of electrons, acts as a strong base. The amphoteric nature of the imidazole ring, which can act as both a weak acid and a weak base, adds another layer of complexity and versatility.[2][3] The dissociation constant (pKa) for the protonated piperidine nitrogen is significantly higher than that of the imidazole nitrogens, making it the primary center of basicity.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | [6] |

| Molecular Weight | 151.21 g/mol | Calculated |

| Monoisotopic Mass | 151.11095 Da | [6] |

| Predicted XLogP | 0.0 | [6] |

| Hydrogen Bond Donors | 1 (Piperidine N-H) | Calculated |

| Hydrogen Bond Acceptors | 2 (Imidazole Nitrogens) | Calculated |

| Predicted pKa (Strongest Basic) | ~9.5-10.5 (Piperidine N) | Estimated |

| Predicted pKa (Weakest Acidic) | ~14.9 (Imidazole N-H) | [2][3] |

| Appearance | Colorless to pale yellow solid | [2] |

| Solubility | Soluble in water and polar organic solvents | [3][5] |

Note: Predicted values are estimations based on the parent structures and should be confirmed experimentally.

Synthesis and Purification

The synthesis of this compound can be approached through several reliable methods. A common and effective strategy involves the nucleophilic substitution of a suitable leaving group on the piperidine ring by the imidazole anion. This approach leverages the acidity of the imidazole N-H proton, which can be readily deprotonated by a moderate base.

The choice of the piperidine starting material is critical. Using a Boc-protected piperidine derivative, such as N-Boc-4-piperidone, allows for controlled reactions and straightforward deprotection in the final step. This strategy is frequently employed in the synthesis of complex piperidine-containing molecules.[7]

Synthetic Workflow Diagram

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol describes a plausible multi-step synthesis adapted from established methodologies for similar structures.[8][9]

Step 1: Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate

-

To a stirred solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane (DCM), add ammonia (2.0 eq, as a solution in methanol).

-

Stir the mixture for 1 hour at room temperature to form the imine intermediate.

-

Add sodium triacetoxyborohydride (1.5 eq) portion-wise, maintaining the temperature below 30°C.

-

Stir the reaction mixture at room temperature overnight.

-

Quench the reaction by the slow addition of saturated sodium bicarbonate solution.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be used in the next step without further purification.

Step 2 & 3: Imidazole Ring Formation and Cyclization

-

Dissolve the crude tert-butyl 4-aminopiperidine-1-carboxylate (1.0 eq) in dimethylformamide (DMF).

-

Add N,N-dimethylformamide dimethyl acetal (1.2 eq) and heat the mixture to 80°C for 2 hours.

-

Cool the mixture and add aminoacetaldehyde dimethyl acetal (1.2 eq) followed by glacial acetic acid (2.0 eq).

-

Heat the reaction to 120°C and stir for 4-6 hours, monitoring by TLC.

-

After cooling, pour the reaction mixture into water and extract with ethyl acetate.

-

Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate. Purify the residue by column chromatography (silica gel, gradient elution with hexane/ethyl acetate) to obtain tert-butyl this compound-1-carboxylate.

Step 4: Boc Deprotection

-

Dissolve the purified Boc-protected intermediate (1.0 eq) in DCM.

-

Add trifluoroacetic acid (TFA, 5.0 eq) dropwise at 0°C.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Concentrate the mixture under reduced pressure.

-

Dissolve the residue in water and basify to pH >10 with 2M NaOH.

-

Extract the aqueous layer multiple times with DCM.

-

Combine the organic extracts, dry over sodium sulfate, and concentrate to yield this compound as the final product.

Spectroscopic Characterization

The structural confirmation of this compound relies on a combination of spectroscopic techniques, primarily NMR (¹H and ¹³C), mass spectrometry, and infrared spectroscopy.

-

¹H NMR: The spectrum will show characteristic signals for both the piperidine and imidazole protons. The piperidine protons will appear as multiplets in the aliphatic region, while the imidazole protons will be in the aromatic region. The N-H proton of the piperidine may be a broad singlet.

-

¹³C NMR: The spectrum will display eight distinct carbon signals corresponding to the molecular structure. The chemical shifts will differentiate the sp²-hybridized carbons of the imidazole ring from the sp³-hybridized carbons of the piperidine ring.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a prominent peak for the protonated molecule [M+H]⁺ at m/z 152.1182.

-

Infrared (IR) Spectroscopy: The IR spectrum will feature characteristic N-H stretching bands for the piperidine amine, C-H stretching for both aliphatic and aromatic components, and C=N and C=C stretching vibrations from the imidazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

| Assignment | ¹H NMR (Predicted) | ¹³C NMR (Predicted) |

| Imidazole C2-H | ~7.6 | ~137 |

| Imidazole C4-H | ~7.0 | ~128 |

| Imidazole C5-H | ~6.9 | ~118 |

| Piperidine C4-H | ~4.1 (tt) | ~58 |

| Piperidine C2/C6-H (eq) | ~3.2 (dt) | ~45 |

| Piperidine C2/C6-H (ax) | ~2.7 (qt) | ~45 |

| Piperidine C3/C5-H (eq) | ~2.1 (m) | ~32 |

| Piperidine C3/C5-H (ax) | ~1.7 (m) | ~32 |

| Piperidine N1-H | Broad singlet | - |

(Note: Predictions are based on standard chemical shift values and may vary depending on the solvent and experimental conditions. Coupling patterns are abbreviated as tt: triplet of triplets, dt: doublet of triplets, qt: quartet of triplets, m: multiplet.)

Chemical Reactivity and Derivatization

The reactivity of this compound is characterized by the distinct functionalities of its two heterocyclic components. The piperidine nitrogen is the most reactive site for nucleophilic attack, while the imidazole ring can undergo electrophilic substitution.

Caption: Key reactive sites on the this compound scaffold.

1. Reactions at the Piperidine Nitrogen: The secondary amine of the piperidine ring is strongly basic and nucleophilic. This makes it the primary site for derivatization, which is crucial for elaborating the scaffold in drug discovery programs.

-

N-Alkylation: Reaction with alkyl halides (R-X) or reductive amination with aldehydes/ketones readily introduces substituents onto the piperidine nitrogen.

-

N-Acylation: Treatment with acid chlorides or anhydrides forms amide derivatives. This is a common strategy to modulate basicity and introduce new pharmacophoric elements.[8]

-

N-Arylation: Buchwald-Hartwig or Ullmann coupling can be used to attach aryl or heteroaryl groups, expanding chemical diversity.

2. Reactions at the Imidazole Ring: The imidazole ring is electron-rich and can undergo electrophilic aromatic substitution. The reaction outcome is often directed by the electronic nature of the substituents.

-

Halogenation: Reagents like N-bromosuccinimide (NBS) can introduce bromine atoms, typically at the C4 or C5 position.

-

Nitration: Under carefully controlled conditions, nitration can occur, although the acidic conditions can protonate the piperidine ring, deactivating the system.

Role in Medicinal Chemistry and Drug Design

The this compound scaffold is a valuable building block in drug discovery due to its combination of desirable features:

-

Structural Rigidity and Flexibility: The piperidine ring provides a conformationally restricted anchor, while the linkage to the imidazole ring allows for specific vectoral projection of substituents.

-

Pharmacokinetic Modulation: The polar imidazole moiety can enhance aqueous solubility and cell permeability, which are critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[2][3]

-

Target Interaction: The imidazole nitrogens can act as hydrogen bond acceptors, while the piperidine N-H can be a hydrogen bond donor. This dual capacity allows for versatile interactions with biological targets like kinases, G-protein coupled receptors (GPCRs), and proteases.[10]

Numerous patented structures and research compounds incorporate this scaffold. For instance, derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole, a closely related structure, have shown potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[11] This highlights the potential of the core piperidine-heterocycle motif in modulating key signaling pathways.

Toxicological and Safety Profile

While specific toxicological data for this compound is not extensively published, a profile can be inferred from its constituent parts.

-

Piperidine: Piperidine itself is a corrosive liquid and a strong irritant to the skin, eyes, and respiratory tract.[12][13] Chronic exposure to certain piperidine alkaloids can lead to toxicity.[14]

-

Imidazole: The imidazole ring is a component of many endogenous molecules and is generally considered to have a low toxicity profile, though some synthetic derivatives can exhibit toxic effects.

-

Derivatives: As with many amine-containing compounds, there is a potential for metabolism by cytochrome P450 enzymes.[15] The metabolic stability and potential for drug-drug interactions should be assessed early in any drug development program.

Standard laboratory safety precautions, including the use of personal protective equipment (gloves, safety glasses, lab coat) and working in a well-ventilated fume hood, are essential when handling this compound and its derivatives.

Conclusion

This compound is a synthetically accessible and highly versatile chemical scaffold. Its unique combination of a basic, conformationally defined piperidine ring and a polar, aromatic imidazole ring provides a rich platform for chemical modification. The predictable reactivity at the piperidine nitrogen allows for the systematic exploration of chemical space, while the physicochemical properties imparted by the imidazole ring offer advantages in optimizing the pharmacokinetic profile of new drug candidates. For researchers and scientists in drug development, this molecule represents a valuable building block with significant potential for the discovery of novel therapeutics across a wide range of disease areas.

References

-

PubChem. 4-((1H-Imidazol-1-yl)methyl)piperidine - Compound Summary. Available from: [Link]

-

Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds. BMC Chemistry, 15(1), 12. Available from: [Link]

-

Karia, D., et al. (2025). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News, 205, 70-75. Available from: [Link]

-

Adibah, A., & Azzreena, A. (2019). Plant toxins: alkaloids and their toxicities. ResearchGate. Available from: [Link]

-

Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 27(19), 6296. Available from: [Link]

-

PubChemLite. This compound (C8H13N3). Available from: [Link]

-

Kumar, K., et al. (2019). IMIDAZOLE DERIVATIVES AND ITS PHARMACOLOGICAL ACTIVITIES. International Journal of Research and Analytical Reviews, 6(2), 850-859. Available from: [Link]

-

Elliott, S. (2011). Current awareness of piperazines: pharmacology and toxicology. Drug testing and analysis, 3(7-8), 430–438. Available from: [Link]

-

National Center for Biotechnology Information. (2008). Piperidine - Acute Exposure Guideline Levels. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 7. National Academies Press (US). Available from: [Link]

-

Al-Ostath, A., et al. (2021). Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction. Biomedicines, 9(8), 903. Available from: [Link]

-

Zuba, D. (2012). Piperazine Derivatives as Dangerous Abused Compounds. ResearchGate. Available from: [Link]

-

Siwach, A., & Verma, P. (2021). Synthesis and therapeutic potential of imidazole containing compounds [PDF]. ResearchGate. Available from: [Link]

-

PubChem. Piperidine - Compound Summary. Available from: [Link]

-

Sharma, A., et al. (2022). Imidazole: A contemplative study on synthesis, structure activity relationship and medicinal consequence. Journal of the Indian Chemical Society, 99(11), 100747. Available from: [Link]

-

Talybov, G., & Vohidov, F. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(21), 7489. Available from: [Link]

-

PubChem. tert-Butyl 4-(1H-benzimidazol-2-yl)piperidine-1-carboxylate - Compound Summary. Available from: [Link]

-

Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central. Available from: [Link]

-

Patel, V., et al. (2014). Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. Medicinal Chemistry Research, 23, 2246-2254. Available from: [Link]

-

Parmar, T. H., et al. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry, 75(4), 276-284. Available from: [Link]

-

El-Sayed, N. N. E. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 983-990. Available from: [Link]

-

Li, Y., et al. Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. Available from: [Link]

-

Singh, S., et al. (2019). Synthesis, Spectroscopic & DFT studies of Novel N-((1H-benzo[d]imidazol-1-yl) methyl). Indian Journal of Chemistry - Section A, 58A, 1147-1155. Available from: [Link]

-

Wang, Y., et al. (2018). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Archiv der Pharmazie, 351(1), e1700236. Available from: [Link]

-

Zinad, D. S., et al. (2019). N-[4-(1-Methyl-1H-imidazol-2-yl)-2,4′-bipyridin-2′-yl]benzene-1,4-diamine. Molbank, 2019(2), M1071. Available from: [Link]

-

Gallicchio, M., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. ResearchGate. Available from: [Link]

-

Pharmaffiliates. 2-Piperidin-4-yl-1H-benzimidazole. Available from: [Link]

Sources

- 1. chemijournal.com [chemijournal.com]

- 2. ijrar.org [ijrar.org]

- 3. Synthesis and therapeutic potential of imidazole containing compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 7. researchgate.net [researchgate.net]

- 8. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor [mdpi.com]

- 9. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 13. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Current awareness of piperazines: pharmacology and toxicology - PubMed [pubmed.ncbi.nlm.nih.gov]

4-(1H-Imidazol-1-yl)piperidine structure elucidation

An In-Depth Technical Guide to the Structure Elucidation of 4-(1H-Imidazol-1-yl)piperidine

Abstract

This technical guide provides a comprehensive, multi-technique workflow for the unambiguous structure elucidation of this compound, a heterocyclic scaffold of significant interest in medicinal chemistry and drug development. Eschewing a rigid template, this document is structured to logically guide researchers through the integrated application of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy. The narrative emphasizes the causality behind experimental choices and establishes a self-validating system of analysis, ensuring the highest degree of scientific integrity. Detailed, field-proven protocols, data interpretation guides, and integrated workflow diagrams are provided to empower researchers in their analytical endeavors.

Molecular Overview and Analytical Strategy

Introduction to this compound

This compound is a versatile molecule featuring a saturated piperidine ring linked via its 4-position to a nitrogen atom of an aromatic imidazole ring. This unique combination of a flexible, basic aliphatic heterocycle and a planar, aromatic heterocycle makes it a valuable building block in the synthesis of novel therapeutic agents. Given its role as a core fragment in drug discovery, confirming its structure with absolute certainty is paramount to ensure the integrity of subsequent research and development.

The molecular structure and key properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₃N₃ | [1] |

| Monoisotopic Mass | 151.11095 Da | [1] |

| SMILES | C1CNCCC1N2C=CN=C2 | [1] |

| InChIKey | WVBVSEUWCRPAPY-UHFFFAOYSA-N | [1] |

The Integrated Analytical Workflow: A Self-Validating Approach

The structure elucidation of a novel or synthesized compound should not rely on a single analytical technique. Instead, we employ an integrated workflow where each method provides orthogonal—yet complementary—information. Mass spectrometry provides the molecular weight and elemental formula, NMR spectroscopy maps the carbon-hydrogen framework and connectivity, and FTIR spectroscopy confirms the presence of key functional groups. The convergence of data from these three techniques creates a self-validating loop that ensures the final structure is correct.

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The First Pillar of Identification

Expertise & Experience: We begin with Mass Spectrometry (MS) as it provides the most fundamental piece of information: the molecular weight. For a molecule like this compound, which contains basic nitrogen atoms, Electrospray Ionization (ESI) in positive ion mode is the technique of choice. It is a soft ionization method that readily protonates the analyte, yielding a prominent pseudomolecular ion ([M+H]⁺) with minimal initial fragmentation.

Experimental Protocol: ESI-MS/MS

-

Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile) containing 0.1% formic acid. The acid aids in protonation, enhancing the [M+H]⁺ signal.

-

Instrumentation: Utilize a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) with an ESI source.

-

MS Scan (Full Scan):

-

MS/MS Scan (Product Ion Scan):

-

Select the previously identified [M+H]⁺ ion as the precursor.

-

Apply collision-induced dissociation (CID) with a ramping collision energy (e.g., 10-40 eV) to induce fragmentation and generate a characteristic pattern.

-

Data Interpretation: Expected Ions and Fragmentation

The full scan MS is expected to show a strong signal corresponding to the protonated molecule. The fragmentation pattern observed in the MS/MS scan provides definitive proof of the piperidine and imidazole connectivity.

Table 2.1: Predicted m/z Values for Key Ions

| Ion Species | Formula | Calculated m/z | Interpretation |

| [M+H]⁺ | [C₈H₁₄N₃]⁺ | 152.1182 | Pseudomolecular Ion (Precursor)[1] |

| [M+Na]⁺ | [C₈H₁₃N₃Na]⁺ | 174.1002 | Sodium Adduct[1] |

| [M-NH₂]⁺ | [C₈H₁₂N₂]⁺ | 134.1022 | Loss of NH₂ from piperidine ring |

| [C₅H₁₀N]⁺ | [C₅H₁₀N]⁺ | 84.0808 | Piperidine ring fragment |

| [C₃H₄N₂]⁺ | [C₃H₄N₂]⁺ | 68.0374 | Imidazole ring fragment |

Causality in Fragmentation: The protonated nitrogen in the piperidine ring often directs fragmentation. Common pathways for piperidine derivatives include α-cleavage and ring fission.[3][4] For the imidazole moiety, a characteristic fragmentation is the expulsion of HCN.[5] The presence of fragments corresponding to both the intact piperidine ring (m/z 84) and the imidazole ring (m/z 68) strongly supports the proposed structure.

NMR Spectroscopy: Mapping the Molecular Skeleton

Expertise & Experience: While MS confirms the mass, NMR spectroscopy elucidates the precise arrangement of atoms. A combination of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments is essential for unambiguous assignment of all protons and carbons and to prove the N-C4 linkage between the two rings.

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

For ¹H NMR, dissolve 5-25 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[6]

-

For ¹³C NMR, a more concentrated sample (50-100 mg) is recommended to achieve a good signal-to-noise ratio in a reasonable time.[6]

-

Filter the solution through a pipette with a glass wool plug into a clean, high-quality 5 mm NMR tube to remove any particulate matter, which can degrade spectral quality.

-

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Data Acquisition:

-

Record a standard ¹H NMR spectrum.

-

Record a proton-decoupled ¹³C NMR spectrum.

-

(Optional but Recommended) Record 2D correlation spectra such as ¹H-¹H COSY (to show proton-proton couplings) and ¹H-¹³C HSQC (to link protons directly to their attached carbons).

-

Data Interpretation: Chemical Shift and Coupling Analysis

The symmetry of the molecule simplifies the spectrum. We expect to see three unique signals for the imidazole ring and four unique signals for the piperidine ring.

Table 3.1: Expected ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Approx. δ (ppm) | Multiplicity | Integration | Key Correlation (COSY) |

| H-2' (Imidazole) | ~7.6 | s | 1H | H-4', H-5' |

| H-5' (Imidazole) | ~7.0 | t | 1H | H-2', H-4' |

| H-4' (Imidazole) | ~7.0 | t | 1H | H-2', H-5' |

| H-4 (Piperidine CH-N) | ~4.2 | tt | 1H | H-3/5 (ax, eq) |

| H-2/6 (Piperidine CH₂-N) | ~3.2 (eq), ~2.8 (ax) | m | 4H | H-3/5 (ax, eq), NH |

| H-3/5 (Piperidine CH₂) | ~2.1 (eq), ~1.8 (ax) | m | 4H | H-2/6 (ax, eq), H-4 |

| NH (Piperidine) | ~1.5-2.5 | br s | 1H | H-2/6 (ax, eq) |

Note: Chemical shifts are estimated based on data from similar structures and general principles. ax = axial, eq = equatorial, s = singlet, t = triplet, tt = triplet of triplets, m = multiplet, br s = broad singlet.

Table 3.2: Expected ¹³C NMR Chemical Shifts

| Carbon Assignment | Approx. δ (ppm) |

| C-2' (Imidazole) | ~137 |

| C-5' (Imidazole) | ~128 |

| C-4' (Imidazole) | ~118 |

| C-4 (Piperidine CH-N) | ~55-60 |

| C-2/6 (Piperidine CH₂-N) | ~45-50 |

| C-3/5 (Piperidine CH₂) | ~30-35 |

Note: Chemical shifts are estimated based on data from piperidine and imidazole derivatives.[7][8][9]

Trustworthiness through 2D NMR: The final, irrefutable proof of the N-C4 linkage comes from a ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation) experiment. A correlation between the piperidine H-4 proton (~4.2 ppm) and the imidazole C-5' and C-4' carbons (~128/118 ppm) would definitively establish the connectivity through the nitrogen atom.

Caption: Logical flow of NMR data interpretation.

FTIR Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: FTIR is a rapid and powerful technique to confirm the presence of key functional groups and the overall structural class. For this compound, we are looking for characteristic vibrations of the secondary amine (piperidine N-H), aliphatic C-H bonds, and the aromatic imidazole ring. The absence of other signals (e.g., a strong C=O stretch) is equally important for confirming purity.

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive preparation is needed.

-

Instrumentation: A standard FTIR spectrometer equipped with an ATR accessory.

-

Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹. Perform a background scan first, which is automatically subtracted from the sample spectrum.

Data Interpretation: Characteristic Absorption Bands

Table 4.1: Key FTIR Vibrational Frequencies

| Wavenumber (cm⁻¹) | Vibration Type | Moiety | Significance |

| ~3300-3200 | N-H Stretch | Piperidine | Confirms secondary amine[10] |

| ~3150-3100 | =C-H Stretch | Imidazole | Confirms aromatic C-H bonds[11][12] |

| ~2950-2850 | C-H Stretch | Piperidine | Confirms aliphatic CH₂ groups[13][14] |

| ~1580, ~1500 | C=C / C=N Stretch | Imidazole | Aromatic ring vibrations[11][15] |

| ~1450 | CH₂ Bend (Scissoring) | Piperidine | Aliphatic CH₂ deformation[10] |

| ~1250-1050 | C-N Stretch | Both | C-N bond vibrations[10] |

The presence of a sharp N-H stretch, along with both aromatic and aliphatic C-H stretches, and the characteristic imidazole ring vibrations, provides a distinct "fingerprint" that is consistent with the proposed structure.

Conclusion: A Triad of Evidence

The structure of this compound is definitively elucidated through the strategic and integrated application of three core analytical techniques.

-

Mass Spectrometry confirms the molecular mass of 151.111 Da and provides fragmentation data consistent with the imidazole-piperidine linkage.

-

NMR Spectroscopy provides an unambiguous map of the proton and carbon skeleton, with ¹H-¹³C HMBC correlations serving as the ultimate proof of the N-C4 bond.

-

FTIR Spectroscopy offers rapid confirmation of the required functional groups—a secondary amine, an aromatic system, and aliphatic chains—and the absence of unexpected functionalities.

By following the protocols and interpretive logic outlined in this guide, researchers and drug development professionals can achieve a high-confidence, self-validated structural confirmation of this compound, ensuring the integrity and success of their scientific programs.

References

-

STANDARD OPERATING PROCEDURE FOR NMR EXPERIMENTS. (2023). University of Maryland. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethylpepiridine and (b) 1ATP. [Link]

-

Gulluoglu, M. T., et al. (2021). Molecular structure and vibrational spectra of piperidine and 4-methylpiperidine by density functional theory and ab initio Hartree–Fock calculations. Journal of Molecular Structure. [Link]

-

University of Waterloo. (n.d.). STANDARD OPERATING PROCEDURE – E006. Nuclear Magnetic Resonance (NMR) spectroscopy. [Link]

-

Indian Journal of Pure & Applied Physics. (2006). Spectral investigation and normal coordinate analysis of piperazine. NISCAIR. [Link]

-

Balachandran, V., & Balakrishnan, V. (2014). Molecular structure, vibrational spectra (FTIR and FT Raman) and natural bond orbital analysis of 4-Aminomethylpiperidine: DFT study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]

-

Hodges, R., & Grimmett, M. R. (1968). The mass spectra of imidazole and 1-methylimidazole. Australian Journal of Chemistry. [Link]

-

Parmar, T. H., Sangani, C. B., & Kulkarni, M. (2022). Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol-2-yl)piperidine-1-yl). World Scientific News. [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

-

ResearchGate. (n.d.). ATR-FTIR spectra of imidazole (1) and Ni(Im)6(NO3)2 complexes. [Link]

-

Tomi, I. H. R., et al. (2014). Synthesis, antimicrobial and docking study of three novel 2,4,5-triarylimidazole derivatives. Journal of Saudi Chemical Society. [Link]

-

Gastaldi, S., et al. (2022). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules. [Link]

-

Supporting Information. (n.d.). Royal Society of Chemistry. [Link]

-

Georgia Institute of Technology. (2023). Small molecule NMR sample preparation. [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of piperine. [Link]

-

University of Cambridge. (n.d.). NMR Sample Preparation. Department of Chemistry. [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 1-(3-aminopropyl)imidazole, (b) phenyl isocyanate, and (c) PUPI. [Link]

-

Prell, J. S., et al. (2020). Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry. Journal of the American Society for Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1, 2, 4, 5-Tetra Phenyl 1H-Imidazole. [Link]

-

University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

-

Vessecchi, R., et al. (2013). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

ResearchGate. (n.d.). Imidazole ring C-H stretch and imidazole ring stretch regions. [Link]

-

PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. National Center for Biotechnology Information. [Link]

-

Borges, K. B., et al. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors. Rapid Communications in Mass Spectrometry. [Link]

-

ResearchGate. (n.d.). Mass spectra and major fragmentation patterns of piperazine designer drugs. [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

ResearchGate. (n.d.). Synthesis and Mass Spectral Fragmentation Patterns of Some Thiazole and Imidazolidine Derivatives. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. [Link]

-

El-Sayed, W. A., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry. [Link]

-

Kumar, R. S., et al. (2012). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry. [Link]

-

Supplementary data. (n.d.). The Royal Society of Chemistry. [Link]

-

Prasain, J. (2010). Ion fragmentation of small molecules in mass spectrometry. UAB Mass Spectrometry. [Link]

Sources

- 1. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 2. Imidazole Derivatives Improve Charge Reduction and Stabilization for Native Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 7. Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. 4-Piperidinopiperidine(4897-50-1) 13C NMR [m.chemicalbook.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 4-(1H-Imidazol-1-yl)piperidine (CAS: 147081-85-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(1H-Imidazol-1-yl)piperidine, a heterocyclic building block of significant interest in medicinal chemistry. We will explore its chemical properties, delineate a plausible and well-referenced synthetic pathway, detail methods for its analytical characterization, and discuss its established and potential applications in the landscape of modern drug discovery. This document is intended to serve as a valuable resource for researchers leveraging this scaffold in the design and synthesis of novel therapeutic agents.

Introduction: The Significance of the Imidazole-Piperidine Scaffold

The fusion of imidazole and piperidine rings within a single molecular entity creates a scaffold with a unique combination of physicochemical and pharmacological properties. The piperidine ring, a saturated heterocycle, is a ubiquitous feature in a vast number of pharmaceuticals, contributing to desirable pharmacokinetic profiles by influencing solubility, lipophilicity, and metabolic stability.[1][2] Concurrently, the imidazole moiety, an aromatic heterocycle, is a versatile pharmacophore known for its ability to engage in a variety of biological interactions, including hydrogen bonding and metal coordination.[3] The strategic combination of these two privileged structures in this compound presents a valuable starting point for the development of a diverse array of bioactive molecules.

Derivatives of this core structure have demonstrated a broad spectrum of pharmacological activities, underscoring its importance as a key building block in the synthesis of novel drug candidates.[4][5][6] This guide will provide the foundational knowledge necessary for the effective utilization of this compound in medicinal chemistry programs.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a building block is paramount for its effective use in synthesis and for predicting the characteristics of its derivatives.

| Property | Value | Source |

| CAS Number | 147081-85-4 | N/A |

| Molecular Formula | C₈H₁₃N₃ | N/A |

| Molecular Weight | 151.21 g/mol | N/A |

| Appearance | White to off-white solid (predicted) | N/A |

| Solubility | Soluble in methanol and other polar organic solvents (predicted) | N/A |

| pKa | Basic (piperidine nitrogen) and weakly basic (imidazole nitrogen) (predicted) | N/A |

Synthesis and Mechanism

Proposed Synthetic Pathway

A logical approach to the synthesis of this compound involves the reaction of 4-aminopiperidine with a reagent that can effectively introduce the imidazole ring. A common strategy for the formation of N-substituted imidazoles is the reaction of an amine with a 1,4-dicarbonyl compound or its equivalent, followed by cyclization. However, a more direct approach for this specific molecule would be the nucleophilic substitution of a leaving group on the imidazole ring by the piperidine nitrogen.

A plausible two-step synthesis is outlined below:

Step 1: Boc Protection of 4-Aminopiperidine

To prevent side reactions at the piperidine nitrogen during the subsequent imidazole ring formation, it is advantageous to first protect it with a suitable protecting group, such as the tert-butoxycarbonyl (Boc) group.

Step 2: Imidazole Ring Formation and Deprotection

The Boc-protected 4-aminopiperidine can then be reacted with a suitable reagent to form the imidazole ring. A common method for synthesizing N-substituted imidazoles is through the reaction of an amine with glyoxal and formaldehyde in the presence of an ammonia source (Debus-Radziszewski imidazole synthesis). Alternatively, a more direct N-alkylation of imidazole with a protected 4-halopiperidine or a similar electrophilic piperidine derivative can be employed. The final step involves the removal of the Boc protecting group under acidic conditions to yield the desired product.

Experimental Protocol (Proposed)

Materials:

-

4-Aminopiperidine

-

Di-tert-butyl dicarbonate (Boc₂O)

-

Triethylamine (TEA)

-

Dichloromethane (DCM)

-

Imidazole

-

Sodium hydride (NaH)

-

N,N-Dimethylformamide (DMF)

-

1-tert-Butoxycarbonyl-4-piperidone

-

Tosylmethyl isocyanide (TosMIC)

-

Potassium carbonate (K₂CO₃)

-

Methanol (MeOH)

-

Hydrochloric acid (HCl) in dioxane

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

Synthesis of tert-butyl 4-aminopiperidine-1-carboxylate: To a solution of 4-aminopiperidine (1.0 eq) and triethylamine (1.2 eq) in dichloromethane at 0 °C, add di-tert-butyl dicarbonate (1.1 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12 hours. Wash the reaction mixture with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected amine.

-

Synthesis of this compound: To a solution of imidazole (1.1 eq) in anhydrous DMF, add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. Stir the mixture for 30 minutes. Add a solution of tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate (1.0 eq) in DMF.[7] Heat the reaction mixture to 80-100 °C and stir for 12-24 hours. Cool the reaction to room temperature and quench with water. Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

-

Deprotection: Dissolve the crude product from the previous step in a solution of HCl in dioxane (e.g., 4M). Stir the reaction at room temperature for 2-4 hours. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure. The resulting solid can be triturated with diethyl ether to afford the hydrochloride salt of this compound. The free base can be obtained by neutralization with a suitable base.

Causality Behind Experimental Choices:

-

Boc Protection: The use of the Boc protecting group is crucial to prevent the piperidine nitrogen from competing with the desired nucleophilic substitution on the imidazole precursor. It is easily removed under acidic conditions, which is compatible with the final product.

-

Sodium Hydride as Base: Sodium hydride is a strong, non-nucleophilic base that effectively deprotonates imidazole, generating the imidazolide anion, which is a potent nucleophile for the subsequent substitution reaction.

-

DMF as Solvent: DMF is a polar aprotic solvent that is well-suited for SN2 reactions involving anionic nucleophiles. It effectively solvates the sodium imidazolide and the piperidine substrate.

-

Acidic Deprotection: The use of HCl in dioxane provides a straightforward and clean method for the removal of the Boc protecting group, yielding the desired product as its hydrochloride salt, which often aids in purification and handling.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, purity, and structure of the synthesized compound. The following techniques are standard for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the imidazole and piperidine protons. The protons on the imidazole ring will appear in the aromatic region (typically δ 7-8 ppm). The piperidine protons will be observed in the aliphatic region (typically δ 1.5-4.0 ppm). The proton at the 4-position of the piperidine ring, being attached to the nitrogen of the imidazole, will likely be shifted downfield compared to the other piperidine protons.

-

¹³C NMR: The carbon NMR spectrum will provide information on the carbon framework. The carbon atoms of the imidazole ring will resonate in the aromatic region (typically δ 115-140 ppm), while the piperidine carbons will be found in the aliphatic region (typically δ 25-55 ppm).

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and to gain information about its structure through fragmentation patterns. For this compound, the expected molecular ion peak [M+H]⁺ would be at m/z 152.1182.[8]

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretch: A broad absorption in the region of 3100-3500 cm⁻¹ corresponding to the N-H bond of the piperidine.

-

C-H stretch: Absorptions in the region of 2800-3000 cm⁻¹ for the aliphatic C-H bonds of the piperidine ring and around 3100 cm⁻¹ for the aromatic C-H bonds of the imidazole ring.

-

C=N and C=C stretch: Absorptions in the region of 1450-1650 cm⁻¹ corresponding to the imidazole ring.

| Analytical Data (Predicted) | |

| ¹H NMR (400 MHz, CDCl₃) δ (ppm) | 7.6 (s, 1H), 7.1 (s, 1H), 7.0 (s, 1H), 4.2 (m, 1H), 3.2 (m, 2H), 2.8 (m, 2H), 2.1 (m, 2H), 1.8 (m, 2H) |

| ¹³C NMR (100 MHz, CDCl₃) δ (ppm) | 137.0, 129.0, 117.5, 52.0, 44.0, 31.0 |

| Mass Spectrum (ESI+) | m/z: 152.1 [M+H]⁺ |

| IR (KBr, cm⁻¹) ν | 3400 (N-H), 3120 (Ar C-H), 2940, 2850 (Aliph. C-H), 1620, 1510 (C=N, C=C) |

Applications in Drug Discovery and Development

The this compound scaffold is a versatile building block that has been incorporated into a variety of biologically active molecules. Its derivatives have shown promise in several therapeutic areas.

Anti-inflammatory Agents

Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been identified as potent anti-inflammatory agents.[4] These compounds have been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages.[4] The mechanism of action is believed to involve the modulation of the NF-κB signaling pathway.[4] While this is a benzimidazole derivative, the underlying principle of combining a piperidine with an imidazole-like core for anti-inflammatory activity is relevant.

Anticancer Agents

The imidazole and piperidine moieties are present in numerous anticancer agents.[6] For instance, derivatives of 1H-benzo[d]imidazole have been synthesized and evaluated for their potential as c-Myc inhibitors for the treatment of lung cancer.[6] The strategic placement of the piperidine group can enhance the drug-like properties of these compounds, improving their pharmacokinetic profile and allowing for better interaction with their biological targets.

Other Therapeutic Areas

The versatility of the this compound scaffold extends to other therapeutic areas. For example, derivatives have been investigated as selective delta-opioid agonists, which have potential applications in pain management and the treatment of mood disorders.[9] Furthermore, this scaffold has been utilized in the development of novel antimicrobial agents.[5]

Conclusion

This compound is a valuable and versatile building block in medicinal chemistry. Its unique combination of a saturated piperidine ring and an aromatic imidazole moiety provides a robust platform for the design and synthesis of novel therapeutic agents with a wide range of pharmacological activities. This guide has provided a comprehensive overview of its properties, a plausible synthetic route, analytical characterization methods, and key applications in drug discovery. As the demand for novel and effective therapeutics continues to grow, the strategic use of well-designed scaffolds like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

-

Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. MDPI.

-

4-(1H-Imidazol-1-ylmethyl)piperidine dihydrochloride. Sigma-Aldrich.

-

4-Phenyl-4-[1H-imidazol-2-yl]-piperidine Derivatives, a Novel Class of Selective Delta-Opioid Agonists. PubMed.

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H- benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. CORE.

-

Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. PubMed Central.

-

4-((1H-Imidazol-1-yl)methyl)piperidine. PubChem.

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. National Center for Biotechnology Information.

-

Supporting Information.

-

4-(1H-Imidazol-4-yl)-1-methylpiperidine hydrochloride. BLD Pharm.

-

Electronic Supplementary Information. The Royal Society of Chemistry.

-

This compound (C8H13N3). PubChemLite.

-

2173999-94-3|4-((1H-Imidazol-1-yl)methyl)piperidine dihydrobromide. BLDpharm.

-

Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. PubMed.

-

Synthesis and pharmacological evaluation of novel 1-(piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one derivatives as potential antimicrobial agents. ResearchGate.

-

SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. IJRPC.

-

Discovery of 4-(4-(3-(1-(2-(piperidin-1-yl)ethyl)-1H-benzo[d]imidazole-2-yl)isoxazol-5-yl)phenyl)morpholine as a novel c-Myc inhibitor against lung cancer in vitro and in vivo. PubMed.

Sources

- 1. rsc.org [rsc.org]

- 2. WO2016087352A1 - Novel piperidine derivatives - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 6. 4-Piperidinopiperidine(4897-50-1) 13C NMR spectrum [chemicalbook.com]

- 7. mdpi.com [mdpi.com]

- 8. chemrxiv.org [chemrxiv.org]

- 9. worldscientificnews.com [worldscientificnews.com]

The Strategic Core: A Technical Guide to 4-(1H-Imidazol-1-yl)piperidine

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Privileged Scaffold in Medicinal Chemistry

In the landscape of modern drug discovery, certain molecular scaffolds consistently emerge as keystones in the design of novel therapeutics. The 4-(1H-imidazol-1-yl)piperidine core is a prime example of such a "privileged scaffold." Its constituent parts—the piperidine ring and the imidazole heterocycle—are independently recognized for their profound impact on pharmacological activity. Piperidines are among the most prevalent N-heterocycles in pharmaceuticals, prized for their ability to confer aqueous solubility and occupy three-dimensional space, thereby influencing ligand-receptor interactions.[1] The imidazole ring, a five-membered aromatic heterocycle with two nitrogen atoms, is a versatile pharmacophore capable of acting as a proton donor, proton acceptor, and a coordinating ligand for metal ions in biological systems. The fusion of these two motifs creates a unique chemical entity with a defined geometry and a rich potential for forming directed interactions with biological targets, making it a valuable building block in the synthesis of new chemical entities. This guide provides a comprehensive technical overview of this compound, from its fundamental molecular properties and synthesis to its application in contemporary drug development and associated safety considerations.

Part 1: Molecular Identity and Physicochemical Properties

The foundational step in understanding any chemical entity is to define its molecular structure and resulting physicochemical properties. These parameters govern its behavior in both chemical reactions and biological systems.

The molecular formula for this compound is C₈H₁₃N₃ . This corresponds to a monoisotopic mass of approximately 151.11 Da .[2] The molecular weight of the free base is approximately 151.21 g/mol . It is crucial to distinguish this from related structures, such as 4-((1H-imidazol-1-yl)methyl)piperidine, which contains an additional methylene linker and has a higher molecular weight of 165.24 g/mol .[3]

Table 1: Key Physicochemical Properties of this compound

| Property | Value (Predicted) | Significance in Drug Discovery |

| Molecular Weight | 151.21 g/mol | Adheres to Lipinski's Rule of Five, suggesting good potential for oral bioavailability. |

| XlogP | 0.0 | Indicates a balanced lipophilicity and hydrophilicity, which is often desirable for drug candidates to allow for both membrane permeability and aqueous solubility.[2] |

| Topological Polar Surface Area (TPSA) | 32.7 Ų | Suggests good potential for oral absorption and blood-brain barrier penetration. |

| Hydrogen Bond Donors | 1 (Piperidine N-H) | Provides a key point for interaction with biological targets. |

| Hydrogen Bond Acceptors | 2 (Imidazole Nitrogens) | Offers additional sites for specific hydrogen bonding with receptors. |

| pKa (most basic) | ~8.5-9.5 (Piperidine N) | The piperidine nitrogen will be protonated at physiological pH, influencing solubility and interactions with acidic residues in binding pockets. |

| pKa (most acidic) | ~14 (Imidazole N-H) | The imidazole N-H is weakly acidic and not typically deprotonated under physiological conditions. |

Note: Values are predicted using computational models and may vary from experimental data.

Caption: 2D Structure of this compound.

Part 2: Synthesis and Characterization

The synthesis of this compound can be approached through several established methodologies in heterocyclic chemistry. The choice of synthetic route often depends on the availability of starting materials, desired scale, and the need for protecting groups. A logical and commonly employed strategy involves the nucleophilic substitution of a suitable leaving group on the piperidine ring by the imidazole anion.

A Plausible Synthetic Workflow

A robust and scalable synthesis can be envisioned starting from commercially available N-Boc-4-piperidone. The Boc (tert-butyloxycarbonyl) group serves as an excellent protecting group for the piperidine nitrogen, preventing side reactions and allowing for controlled functionalization.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Synthesis of N-Boc-4-(methylsulfonyloxy)piperidine:

-

To a solution of N-Boc-4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM) at 0 °C, add triethylamine (1.5 eq).

-

Slowly add methanesulfonyl chloride (1.2 eq) and stir the reaction at 0 °C for 1 hour, then at room temperature for 4 hours.

-

The causality here is the in-situ formation of a good leaving group (mesylate) from the hydroxyl group, which is a poor leaving group.

-

Upon completion (monitored by TLC), the reaction is quenched with water and extracted with DCM. The organic layer is dried and concentrated to yield the crude mesylate, which is often used without further purification.

-

-

Synthesis of N-Boc-4-(1H-imidazol-1-yl)piperidine:

-

To a solution of imidazole (1.5 eq) in anhydrous dimethylformamide (DMF), add sodium hydride (1.5 eq, 60% dispersion in mineral oil) portion-wise at 0 °C. This deprotonates the imidazole, forming the nucleophilic imidazolide anion.

-

Stir for 30 minutes, then add a solution of N-Boc-4-(methylsulfonyloxy)piperidine (1.0 eq) in DMF.

-

Heat the reaction to 80-100 °C and stir for 12-18 hours. The elevated temperature is necessary to overcome the activation energy for the Sₙ2 displacement of the mesylate.[4]

-

Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate. The product is purified by column chromatography.

-

-

Deprotection to Yield this compound:

-

Dissolve the purified N-Boc protected intermediate in a solution of 4M HCl in 1,4-dioxane or trifluoroacetic acid (TFA) in DCM.

-

Stir at room temperature for 2-4 hours. The strong acid cleaves the acid-labile Boc group.

-

The solvent is removed under reduced pressure, and the resulting hydrochloride or trifluoroacetate salt can be neutralized with a base (e.g., NaOH or NaHCO₃) and extracted to yield the free base.

-

Analytical Characterization

The identity and purity of the synthesized this compound must be rigorously confirmed using a suite of analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

-

¹H NMR: One would expect to see characteristic signals for the three distinct protons on the imidazole ring (typically in the aromatic region, ~7.0-8.0 ppm), a multiplet for the proton at the C4 position of the piperidine ring, and complex multiplets for the methylene protons of the piperidine ring. The N-H proton of the piperidine may appear as a broad singlet.[5][6]

-

¹³C NMR: Distinct signals for the five carbons of the piperidine ring and the three carbons of the imidazole ring would confirm the carbon skeleton.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry would be used to confirm the molecular weight. A prominent peak corresponding to the protonated molecule [M+H]⁺ at m/z 152.1182 would be expected.[2] Tandem MS (MS/MS) could be used to study fragmentation patterns for further structural confirmation.[7][8]

-

Infrared (IR) Spectroscopy: IR spectroscopy would show characteristic N-H stretching frequencies for the piperidine amine and C-N and C=N stretching frequencies associated with the imidazole and piperidine rings.

Part 3: Significance in Medicinal Chemistry and Drug Development

The this compound scaffold is a recurring motif in molecules targeting a diverse range of biological targets, particularly G protein-coupled receptors (GPCRs).[9][10] Its utility stems from the defined spatial relationship between the basic piperidine nitrogen and the aromatic, hydrogen-bonding imidazole ring.

Caption: Key pharmacophoric interactions of the this compound scaffold.

Case Studies in Drug Discovery

-

NLRP3 Inflammasome Inhibitors: The 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold, a close analogue, has been identified as a core component of novel inhibitors of the NLRP3 inflammasome.[4] The piperidine moiety serves to position the benzimidazole core within the protein binding site, where it can make critical interactions to disrupt protein function and subsequent inflammatory signaling.

-

Anti-inflammatory Agents: Derivatives of 2-(piperidin-4-yl)-1H-benzo[d]imidazole have been synthesized and shown to possess potent anti-inflammatory activity by inhibiting the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α).[11] In these molecules, the piperidine ring is often functionalized to modulate physicochemical properties and explore the binding pocket, while the imidazole-containing core acts as the primary pharmacophore.

-

GPCR Ligands: The rigid structure and defined pharmacophoric features of this scaffold make it an ideal starting point for designing ligands for various GPCRs, such as dopamine and serotonin receptors. The basic piperidine nitrogen can form a key salt bridge with a conserved aspartate residue in the transmembrane domain of many aminergic GPCRs, while the imidazole portion can interact with other residues in the binding pocket to confer selectivity and efficacy.[12]

Part 4: Safety, Handling, and Storage

Hazard Profile

-

Piperidine Derivatives: Piperidine itself is toxic and corrosive.[13] Substituted piperidines can also exhibit significant biological activity and potential toxicity. They can be absorbed through the skin and may cause irritation or burns.[14]

-

Imidazole Derivatives: N-substituted imidazoles are generally considered to be of moderate toxicity but can be skin and eye irritants.

Based on this, this compound should be handled as a potentially harmful and irritant compound.

Table 2: Handling and Storage Recommendations

| Aspect | Recommendation | Rationale |

| Personal Protective Equipment (PPE) | Safety glasses with side shields, chemical-resistant gloves (e.g., nitrile), lab coat. | To prevent contact with skin and eyes, which could cause irritation or chemical burns.[15] |

| Handling | Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust or aerosols. | To minimize inhalation exposure.[16] |

| Storage | Store in a tightly sealed container in a cool, dry, well-ventilated area away from strong oxidizing agents. | To prevent degradation from moisture and air, and to avoid potentially hazardous reactions. |

| In Case of Exposure | Skin: Immediately wash with plenty of soap and water. Eyes: Flush with copious amounts of water for at least 15 minutes and seek medical attention. Inhalation: Move to fresh air. Ingestion: Do not induce vomiting. Seek immediate medical attention. | Standard first aid procedures for corrosive and potentially toxic chemicals.[15] |

Conclusion

This compound stands as a testament to the power of strategic molecular design. Its calculated molecular weight and physicochemical properties position it favorably within the chemical space of orally bioavailable drugs. The combination of a basic, conformationally restricted piperidine ring with a versatile, aromatic imidazole heterocycle creates a potent pharmacophore that has been successfully exploited in the development of inhibitors for challenging targets like the NLRP3 inflammasome and various GPCRs. While its synthesis requires standard but careful multi-step organic chemistry techniques, the value of this scaffold as a building block for creating diverse chemical libraries is undisputed. As with all biologically active small molecules, appropriate safety precautions are paramount. For researchers in medicinal chemistry and drug development, a thorough understanding of the properties, synthesis, and biological potential of this compound is essential for leveraging its full potential in the quest for new and effective medicines.

References

-

Parmar, T. H., Sangani, C. B., & Kulkarni, M. (2022). Synthesis of novel drug-like small molecules library based on 1H-benzo[d]imidazole. Australian Journal of Chemistry, 75(4), 276-284. Available at: [Link]

-

Synthesis and Characterization of 6-(4-(1H-benzo[d]imidazol- 2-yl)piperidine-1-yl). World Scientific News, 205, 70-75. Available at: [Link]

-

Conti, S., et al. (2021). Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. Molecules, 26(13), 3975. Available at: [Link]

-

PubChem. (n.d.). 4-((1H-Imidazol-1-yl)methyl)piperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). LC/ESI mass spectra of piperidine-N-oxide, pyridine-N-oxide, 6-OH... [Image]. Retrieved from [Link]

-

CORE. (2024). New piperazine and morpholine derivatives: Mass spectrometry characterization and evaluation of their antimicrobial activity. Retrieved from [Link]

-

ResearchGate. (n.d.). N-Arylation of imidazole with various arylboronic acids using CELL-Cu(0) catalyst. Retrieved from [Link]

-

National Industrial Chemicals Notification and Assessment Scheme. (2016). Piperidine: Human health tier II assessment. Australian Government Department of Health. Available at: [Link]

-

Csupor, D., et al. (2022). Poisonous Piperidine Plants and the Biodiversity of Norditerpenoid Alkaloids for Leads in Drug Discovery: Experimental Aspects. Molecules, 27(20), 6858. Available at: [Link]

-

Lopes, N. P., et al. (2004). Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts. Journal of the Brazilian Chemical Society, 15(4). Available at: [Link]

- Supporting Information for an unspecified article. This citation is incomplete and cannot be fully resolved.

-

NIST. (n.d.). Piperidine. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

-

PubChemLite. (n.d.). This compound (C8H13N3). University of Luxembourg. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Copper-Diamine-Catalyzed N-Arylation of Pyrroles, Pyrazoles, Indazoles, Imidazoles, and Triazoles. Retrieved from [Link]

-

ResearchGate. (n.d.). Toxicity effects of piperidine alkaloids. Retrieved from [Link]

-

Al-Masum, Md., & El-Sayed, T. (2020). Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. Chemistry & Chemical Technology, 14(2), 173-178. Available at: [Link]

-

Dimmock, J. R., et al. (2001). Piperidin-4-one: the potential pharmacophore. Medicinal research reviews, 21(3), 187–203. Available at: [Link]

-

Khattab, S. N., et al. (2012). SYNTHESIS OF 4-(1H-BENZO[d] IMIDAZOL-2-YL) ANILINE DERIVATIVES OF EXPECTED ANTI-HCV ACTIVITY. International Journal of Research in Pharmacy and Chemistry, 2(4), 937-944. Available at: [Link]

-

Surry, D. S., & Buchwald, S. L. (2010). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie (International ed. in English), 49(36), 6313–6316. Available at: [Link]

-

Perumal, S., et al. (2013). Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. Magnetic Resonance in Chemistry, 51(1), 45-53. Available at: [Link]

-

Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274. Available at: [Link]

- This citation appears to be a duplicate or incomplete and cannot be fully resolved.

- This citation appears to be a duplicate or incomplete and cannot be fully resolved.

- This citation appears to be a duplicate or incomplete and cannot be fully resolved.

-

Li, Q., et al. (2015). Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents. Chemical biology & drug design, 86(4), 509–516. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution with imidazole developed by the group of Nicewicz. Retrieved from [Link]

-

Wang, M., et al. (2021). G protein-coupled receptors: structure- and function-based drug discovery. Acta pharmacologica Sinica, 42(1), 1–21. Available at: [Link]

-

Weis, W. I., & Kobilka, B. K. (2018). How ligands illuminate GPCR molecular pharmacology. The Journal of general physiology, 150(7), 935–947. Available at: [Link]

-

Schwindeman, J. A., Woltermann, C. J., & Letchford, R. J. (2002). Safe handling of organolithium compounds in the laboratory. Chemical Health and Safety, 9(3), 6-11. Available at: [Link]

- This citation appears to be a duplicate or incomplete and cannot be fully resolved.

-

Semantic Scholar. (n.d.). Nucleophilic Substitution Reaction of Imidazole with Various 2-Bromo-1-arylethanone Derivatives: A Computational Study. Retrieved from [Link]

-

Stoddart, L. A., et al. (2019). Fluorescent ligands: Bringing light to emerging GPCR paradigms. British journal of pharmacology, 176(14), 2347–2360. Available at: [Link]

-

Williams, A. (2004). Concerted Nucleophilic Aromatic Substitutions. Accounts of chemical research, 37(9), 631–637. Available at: [Link]

-

Lee, S., & Lee, J. (2024). GPCR-IPL score: multilevel featurization of GPCR–ligand interaction patterns and prediction of ligand functions from selectivity to biased activation. Briefings in bioinformatics, 25(2), bbae095. Available at: [Link]

-

ResearchGate. (n.d.). Nucleophilic substitution in the imidazole ring. Retrieved from [Link]

- This citation appears to be a duplicate or incomplete and cannot be fully resolved.

-

Moreno, E., et al. (2022). Pharmacological targeting of G protein-coupled receptor heteromers. Pharmacological research, 184, 106431. Available at: [Link]

- This citation appears to be a duplicate or incomplete and cannot be fully resolved.

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PubChemLite - this compound (C8H13N3) [pubchemlite.lcsb.uni.lu]

- 3. 4-((1H-Imidazol-1-yl)methyl)piperidine | C9H15N3 | CID 22662917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Piperidine(110-89-4) 1H NMR spectrum [chemicalbook.com]

- 6. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. scielo.br [scielo.br]

- 9. G protein-coupled receptors: structure- and function-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 10. How ligands illuminate GPCR molecular pharmacology - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel 2-(piperidin-4-yl)-1H-benzo[d]imidazole Derivatives as Potential Anti-Inflammatory Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacological targeting of G protein-coupled receptor heteromers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 14. researchgate.net [researchgate.net]

- 15. sigmaaldrich.com [sigmaaldrich.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

4-(1H-Imidazol-1-yl)piperidine: A Privileged Scaffold in Modern Medicinal Chemistry

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rise of a Versatile Building Block

In the landscape of contemporary drug discovery, the quest for novel molecular scaffolds that offer a blend of desirable physicochemical properties and versatile biological activity is perpetual. Among the myriad of heterocyclic systems, the 4-(1H-imidazol-1-yl)piperidine core has emerged as a particularly privileged motif. Its unique combination of a basic piperidine ring and an aromatic imidazole moiety imparts a favorable pharmacokinetic profile, including aqueous solubility and the ability to traverse biological membranes. This versatile building block has been successfully incorporated into a diverse range of therapeutic agents, demonstrating its significant potential in addressing a wide array of diseases. This guide provides a comprehensive overview of the synthesis, properties, and applications of this compound, offering insights for its effective utilization in medicinal chemistry programs.

Synthetic Strategies: Accessing the Core Scaffold

The construction of the this compound scaffold can be achieved through several synthetic routes, with the choice of method often dictated by the availability of starting materials and the desired scale of the synthesis. The most common approaches involve the N-arylation of a piperidine derivative with an imidazole precursor.

General Synthetic Workflow

A general and efficient method for the synthesis of this compound involves the coupling of a protected 4-halopiperidine with imidazole, followed by deprotection. The use of a Boc-protecting group is common due to its stability and ease of removal under acidic conditions.

A Senior Application Scientist's Guide to the Spectroscopic Characterization of 4-(1H-Imidazol-1-yl)piperidine

Abstract

This technical guide provides a comprehensive analysis of the key spectroscopic characteristics of 4-(1H-Imidazol-1-yl)piperidine (C₈H₁₃N₃, Mol. Wt.: 151.21 g/mol ). As a valuable heterocyclic building block in medicinal chemistry and materials science, a thorough understanding of its structural features is paramount for its application in research and development. While direct experimental spectra for this specific compound are not widely published, this document, written from the perspective of an experienced application scientist, outlines the predicted spectroscopic data based on foundational principles and data from analogous structures. We will delve into the anticipated Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR), and Mass Spectrometry (MS) data. Furthermore, this guide presents standardized, best-practice protocols for acquiring high-quality data for this class of compounds, explaining the causality behind key experimental choices to ensure reproducible and reliable results.

Introduction and Molecular Structure

This compound is a bifunctional molecule featuring a saturated piperidine ring linked via its C4 position to a nitrogen atom (N1) of an aromatic imidazole ring. This unique combination of a flexible aliphatic amine and a planar, aromatic heterocycle makes it a versatile scaffold in drug discovery. The piperidine moiety can influence solubility and pharmacokinetic properties, while the imidazole ring can participate in hydrogen bonding and metal coordination.

Accurate structural confirmation is the bedrock of chemical synthesis and drug development. The workflow described herein leverages a multi-technique spectroscopic approach (NMR, IR, MS) to create a self-validating system for the positive identification and purity assessment of the title compound.

To facilitate a clear discussion of the spectroscopic data, the following atom numbering scheme will be used throughout this guide.

Caption: Numbering scheme for this compound.